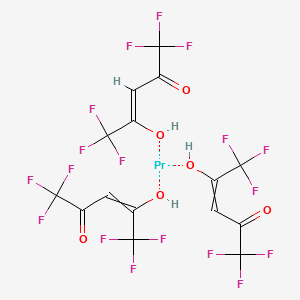
Praseodymium hexafluoroacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium hexafluoroacetylacetonate is an organometallic compound with the chemical formula Pr(C_5HF_6O_2)_3 . It is a coordination complex where praseodymium is bonded to three hexafluoroacetylacetonate ligands. This compound is known for its applications in various fields, including materials science, catalysis, and electronics, due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium hexafluoroacetylacetonate can be synthesized through the reaction of praseodymium chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include additional steps such as solvent extraction and vacuum drying to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Praseodymium hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds under specific conditions.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Ligand exchange reactions often use reagents like phosphines or amines
Major Products:
Oxidation: Praseodymium(IV) oxide.
Reduction: Praseodymium(II) chloride.
Substitution: Various praseodymium complexes with different ligands
Applications De Recherche Scientifique
Praseodymium hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in organic reactions.
Biology: Employed in the study of praseodymium’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including thin films and coatings for electronics .
Mécanisme D'action
The mechanism of action of praseodymium hexafluoroacetylacetonate involves its ability to coordinate with various substrates through its hexafluoroacetylacetonate ligands. This coordination can alter the electronic properties of the substrates, facilitating various chemical reactions. The praseodymium ion can also participate in redox reactions, further influencing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Praseodymium acetylacetonate: Similar structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Praseodymium chloride: A simpler praseodymium compound with chloride ligands.
Praseodymium nitrate: Another praseodymium compound with nitrate ligands
Uniqueness: Praseodymium hexafluoroacetylacetonate is unique due to its hexafluoroacetylacetonate ligands, which provide enhanced stability and solubility in non-aqueous solvents. This makes it particularly useful in applications requiring non-aqueous solubility, such as in the production of thin films and coatings .
Propriétés
Formule moléculaire |
C15H6F18O6Pr |
|---|---|
Poids moléculaire |
765.08 g/mol |
Nom IUPAC |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;praseodymium |
InChI |
InChI=1S/3C5H2F6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b2-1-;;; |
Clé InChI |
HUFWNMDLGJZHQM-GRHBHMESSA-N |
SMILES isomérique |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Pr] |
SMILES canonique |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


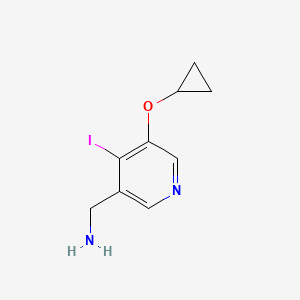
![N-{4-[(2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802972.png)
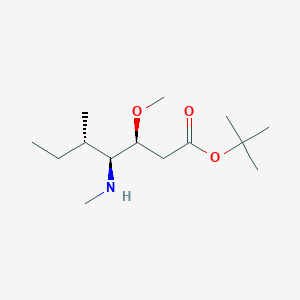
![2H-Isoindole-2-butanamide, 1,3-dihydro-N-[3-(1-methylethoxy)phenyl]-1,3-dioxo-](/img/structure/B14802985.png)
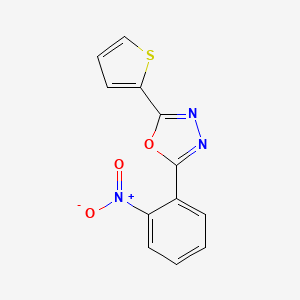
![((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid](/img/structure/B14803002.png)
![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803011.png)
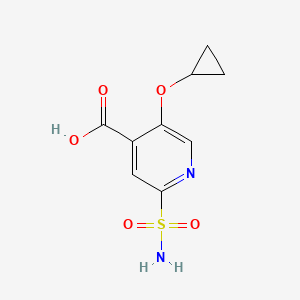
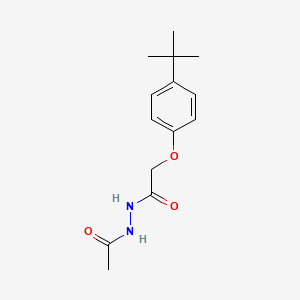
![1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene](/img/structure/B14803019.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(acetylmethylamino)phenyl]-7-phenyl-](/img/structure/B14803028.png)
![Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate](/img/structure/B14803043.png)
![N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B14803044.png)
